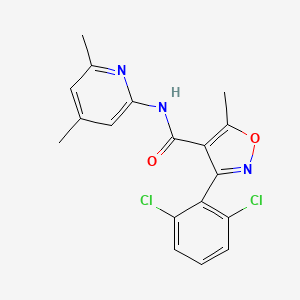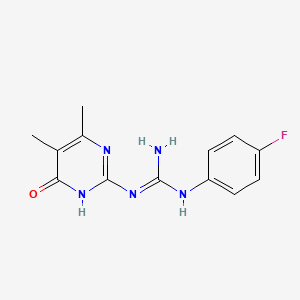
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide, also known as MMTP, is a synthetic compound that belongs to the family of opioid drugs. It was first synthesized in the 1970s as a potential alternative to methadone, a widely used opioid drug for the treatment of opioid addiction. MMTP has been found to have similar effects to methadone, but with a lower risk of addiction and abuse.
Wirkmechanismus
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide acts on the opioid receptors in the brain, producing similar effects to other opioid drugs. It binds to the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide also binds to the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide has been found to produce similar biochemical and physiological effects to methadone, but with a lower risk of addiction and abuse. It has been shown to reduce opioid use, improve social functioning, and reduce the risk of overdose. 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide has also been found to have a longer duration of action than methadone, which allows for less frequent dosing.
Vorteile Und Einschränkungen Für Laborexperimente
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. It also has a longer duration of action than other opioid drugs, which allows for less frequent dosing in animal studies. However, 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide has several limitations, including its potential for abuse and dependence, which may limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide, including its potential as a treatment for opioid addiction, its use in the management of chronic pain, and its potential as a tool for studying the opioid system in the brain. Further research is needed to fully understand the mechanisms of action of 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide and its potential benefits and risks.
Synthesemethoden
The synthesis of 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide involves several chemical reactions, starting from the reaction of 3-chloro-2-thiophenecarboxylic acid with sodium methoxide to produce the corresponding methyl ester. The methyl ester is then reacted with N-methyl-4-piperidone to produce the intermediate product. The intermediate is further reacted with formaldehyde and hydrogen gas to produce 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide has been extensively studied for its potential as an opioid drug for the treatment of opioid addiction. Several clinical trials have been conducted to evaluate its efficacy and safety in comparison to methadone. 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide has been found to be as effective as methadone in reducing opioid use and improving social functioning, but with a lower risk of overdose and abuse.
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-20-10-7-15(8-11-20)21-9-3-4-14(12-21)19-18(22)17-6-5-16(24-17)13-23-2/h5-6,14-15H,3-4,7-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTMDGLJYFGJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=C(S3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methoxymethyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopropyl-7-(4-hydroxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6061914.png)
![2-{[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B6061922.png)
![7-(cyclohexylmethyl)-2-[(2-propyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061936.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6061937.png)
![benzyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6061941.png)

![N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6061958.png)
![4-[1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)ethyl]morpholine](/img/structure/B6061965.png)

![3,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B6061978.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline](/img/structure/B6061987.png)
![(2-chloro-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B6062008.png)
![7-(2,3-dimethoxybenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6062013.png)
![N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B6062025.png)